molecular formula C10H7FO B1600941 1-Fluoro-8-hydroxynaphthalene CAS No. 383155-01-9

1-Fluoro-8-hydroxynaphthalene

Cat. No.: B1600941
CAS No.: 383155-01-9
M. Wt: 162.16 g/mol
InChI Key: PGUGLDZOLIXVEG-UHFFFAOYSA-N
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Description

1-Fluoro-8-hydroxynaphthalene is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Cellular Effects

It is known that fluoroaromatic compounds can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that fluoroaromatic compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that fluoroaromatic compounds can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues in various ways . This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation

Subcellular Localization

It is known that the subcellular localization of a protein is often tied to its function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name

8-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUGLDZOLIXVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469461
Record name 1-Fluoro-8-hydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383155-01-9
Record name 1-Fluoro-8-hydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.